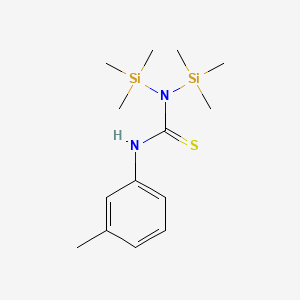
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is an organosilicon compound that features a thiourea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea typically involves the reaction of m-tolyl isothiocyanate with bis(trimethylsilyl)amine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
科学研究应用
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea exerts its effects involves interactions with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The trimethylsilyl groups can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
1,1-Bis(trimethylsilyl)-2-thiourea: Lacks the m-tolyl group, resulting in different chemical properties and reactivity.
3-(m-tolyl)-2-thiourea: Lacks the trimethylsilyl groups, affecting its solubility and stability.
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Similar structure but with a phenyl group instead of an m-tolyl group, leading to different reactivity and applications.
Uniqueness
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is unique due to the presence of both trimethylsilyl and m-tolyl groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
71457-00-6 |
|---|---|
分子式 |
C14H26N2SSi2 |
分子量 |
310.61 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C14H26N2SSi2/c1-12-9-8-10-13(11-12)15-14(17)16(18(2,3)4)19(5,6)7/h8-11H,1-7H3,(H,15,17) |
InChI 键 |
MFACTUDTMJCBLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)N([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



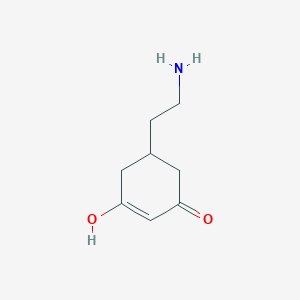
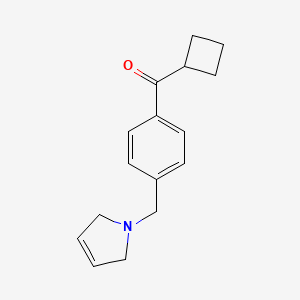
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
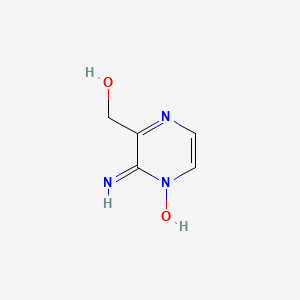
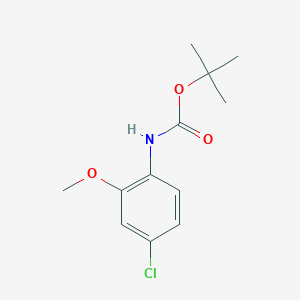
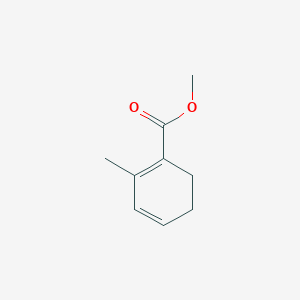


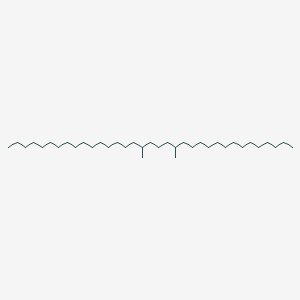

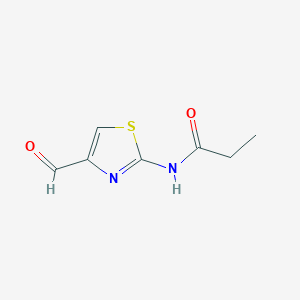
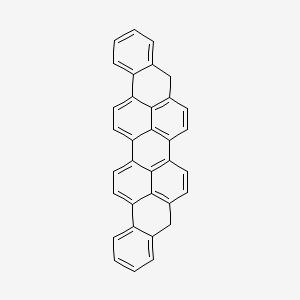
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
